molecular formula C5H11ClN2O B13330489 Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride

Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride

Cat. No.: B13330489
M. Wt: 150.61 g/mol
InChI Key: NGXXAMVCIKIVRM-RFKZQXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

IUPAC Name

(3R,4S)-3-amino-4-methylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O.ClH/c1-3-2-7-5(8)4(3)6;/h3-4H,2,6H2,1H3,(H,7,8);1H/t3-,4+;/m0./s1

InChI Key

NGXXAMVCIKIVRM-RFKZQXLXSA-N

Isomeric SMILES

C[C@H]1CNC(=O)[C@@H]1N.Cl

Canonical SMILES

CC1CNC(=O)C1N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the desired stereochemistry.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrrolidinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce alkyl or acyl groups.

Scientific Research Applications

Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3R,4S)-3-amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride
  • Rel-(3R,4S)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride
  • Rel-(3R,4S)-3,4-piperidinediol hydrochloride

Uniqueness

Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one hydrochloride stands out due to its specific stereochemistry and the resulting unique chemical and biological properties

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